molecular formula C19H18O4 B1631807 3alpha-Hydroxytanshinone IIA CAS No. 97399-71-8

3alpha-Hydroxytanshinone IIA

Cat. No. B1631807
CAS RN: 97399-71-8
M. Wt: 310.3 g/mol
InChI Key: PTDUBPDLRWKSBQ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha-Hydroxytanshinone IIA is a type of diterpenoid, a class of chemical compounds composed of two terpene units with the molecular formula C19H18O4 . It is a red powder in appearance and is found in the roots of Salvia miltiorrhiza Bge .


Molecular Structure Analysis

The molecular structure of 3alpha-Hydroxytanshinone IIA includes 44 bonds in total: 26 non-H bonds, 13 multiple bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .


Physical And Chemical Properties Analysis

3alpha-Hydroxytanshinone IIA has a molecular weight of 310.344 and a density of 1.3±0.1 g/cm3 . It has a boiling point of 529.3±50.0 °C at 760 mmHg . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Identification and Characteristics

  • Pigments from Salvia miltiorrhiza : 3alpha-Hydroxytanshinone IIA was identified as a minor component isolated from the roots of Salvia miltiorrhiza, exhibiting pigment properties. Its relative stereochemistry was established through spectral and chemical evidence (Luo et al., 1985).

Metabolic Studies

  • Metabolism in Rat Liver Microsomes : A study detailed the metabolism of 3alpha-Hydroxytanshinone IIA in rat liver microsomes. This process included the formation of various hydroxylated metabolites, contributing to our understanding of its metabolic pathways and potential biological activities (Li et al., 2006).

Enzymatic Activity and Interaction

  • 3alpha-Hydroxysteroid Dehydrogenase/Carbonyl Reductase : Research has shown that 3alpha-Hydroxytanshinone IIA may influence the activity of specific enzymes such as 3alpha-hydroxysteroid dehydrogenase/carbonyl reductase. These enzymes are crucial in steroid metabolism, indicating a potential regulatory role of 3alpha-Hydroxytanshinone IIA in steroid-based physiological processes (Maser et al., 2000).

Photochemical Properties

  • Triplet State and Reactivity : The triplet state of 3alpha-Hydroxytanshinone IIA and its reactivity have been investigated using laser flash photolysis. This research provides insights into its photochemical behavior, which can be crucial for understanding its stability and interactions under various light conditions (Li et al., 2014).

Future Directions

Tanshinone IIA, a bioactive molecule similar to 3alpha-Hydroxytanshinone IIA, has been shown to have remarkable anticancer properties . This suggests potential future research directions for 3alpha-Hydroxytanshinone IIA in the field of cancer therapy.

properties

IUPAC Name

(7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-9-8-23-18-11-4-6-12-10(5-7-13(20)19(12,2)3)15(11)17(22)16(21)14(9)18/h4,6,8,13,20H,5,7H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDUBPDLRWKSBQ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H](C4(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha-Hydroxytanshinone IIA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Zhao, M Hou, K Ding, S Li, H Li… - Journal of Pharmacy …, 2023 - academic.oup.com
Objectives Jie Geng Tang (JGT) is an ancient traditional Chinese herbal decoction that exhibits various pharmacological activities, however, is poorly understood in the sensitivity of …
Number of citations: 3 academic.oup.com
Y Qi, Y Zou, L Chen, J Liu, Y Zhang… - … and Alternative Medicine, 2021 - hindawi.com
Background. Although Danhong injection (DHI) has been proved to be curative, the mechanism of its action against ischemia stroke (IS) is not clear. Here, we explored the therapeutic …
Number of citations: 2 www.hindawi.com

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